molecular formula C11H18N4O B2785724 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1503547-62-3

1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2785724
CAS No.: 1503547-62-3
M. Wt: 222.292
InChI Key: BXYCFCZUCDGVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-methylpiperidine moiety linked via a carbonyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₆N₄O, with a molecular weight of 208.27 g/mol . The compound’s structure combines a pyrazole core—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—with a substituted piperidine group. This structural motif is common in medicinal chemistry, particularly in thrombin inhibitors and other bioactive molecules, where substituent positioning significantly influences activity .

Properties

IUPAC Name

(5-amino-1-methylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)9-6-13-14(2)10(9)12/h6,8H,3-5,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYCFCZUCDGVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N(N=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Mechanism of Action

The mechanism of action of 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and analogs, based on evidence from synthetic, spectroscopic, and computational studies.

Positional Isomers and Substituent Variations

5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine (C₁₀H₁₈N₄)
  • Molecular Weight : 194.28 g/mol .
  • Key Differences: The piperidine group is attached at the 2-position of the pyrazole ring instead of the 4-position. The absence of a carbonyl linker reduces hydrogen-bonding capacity compared to the target compound.
1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine (C₁₀H₁₆N₄O)
  • Molecular Weight : 208.27 g/mol .
  • Key Differences : The piperidine-carbonyl group is located at the 5-position of the pyrazole ring. This positional shift may disrupt electronic distribution or steric interactions in enzyme-binding pockets.

Aryl and Heterocyclic Substituents

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃)
  • Molecular Weight : 207.66 g/mol .
  • Key Differences : A bulky 4-chlorophenyl group replaces the piperidine-carbonyl substituent. The chlorine atom introduces electron-withdrawing effects, which may enhance stability but reduce solubility. Such aryl-substituted pyrazoles are often explored for antimicrobial or anticancer activity.
1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine
  • This substitution is common in kinase inhibitors .

Carbonyl vs. Non-Carbonyl Linkers

The 3-methylpiperidine-1-carbonyl group in the target compound provides a hydrogen-bond acceptor (carbonyl oxygen), enhancing interactions with serine proteases like thrombin . In contrast, compounds lacking this linker (e.g., 5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine ) may exhibit reduced binding affinity due to the absence of this key interaction.

Spectroscopic Characterization

  • DFT calculations () predict ¹H and ¹³C NMR chemical shifts for pyrazole derivatives, aiding structural confirmation. For example, tautomerism in analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine highlights the sensitivity of NMR signals to substituent electronic effects .

Biological Activity

1-Methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine, identified by its CAS number 1503547-62-3, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₈N₄O
Molecular Weight: 222.29 g/mol
Chemical Structure: The compound features a pyrazole ring with a methyl group and a carbonyl-linked 3-methylpiperidine moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Reagents: Use of specific catalysts and solvents to enhance yield.
  • Conditions: Controlled temperatures and reaction times are crucial for optimal synthesis.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. It influences various signaling pathways related to cell growth, apoptosis, and metabolism, which are crucial for its therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties that may be beneficial in treating various diseases. For instance:

  • Cyclin-dependent Kinases (CDKs): The compound has shown promising inhibitory activity against CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM respectively, indicating potential use in cancer therapy .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antiviral Activity: In a study evaluating pyrazole derivatives, compounds similar to this compound demonstrated significant antiviral properties against various viruses including HCV and HIV. For example, one derivative exhibited an EC₅₀ of 3.98 µM against HIV type 1 .
  • Cancer Therapeutics: In vitro studies on human tumor cell lines (HeLa, HCT116) showed that compounds with similar structures inhibited cellular proliferation effectively, suggesting potential applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC₅₀/EC₅₀ Values
4-Methylpiperidin-1-yl-1,3,5-triazineSimilar piperidine moietyEnzyme inhibitionNot specified
1-Methylpiperidin-4-yl)piperazineContains piperidine structureVarious applicationsNot specified

The uniqueness of this compound lies in its combination of the pyrazole ring and the piperidine moiety, which imparts distinct biological properties compared to other compounds.

Q & A

Q. What are the established synthetic routes for 1-methyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including cyclization, acylation, and coupling. For example:

  • Cyclization : Pyrazole rings are formed via condensation of hydrazines with β-ketoesters or diketones .
  • Acylation : The piperidine-carbonyl moiety is introduced using acyl chlorides or coupling agents. Optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization improves yield and purity .
  • Purity validation : Use HPLC (>95% purity) and NMR to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with shifts for the pyrazole NH2_2 (~5–6 ppm) and piperidine methyl groups (~1.2 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve stereochemistry and confirm the 3D arrangement of the piperidine-carbonyl group .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ion) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.
  • Cell-based models : Evaluate cytotoxicity (MTT assay) and metabolic stability in hepatic microsomes .
  • Structural analogs : Compare activity with derivatives like 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine to identify pharmacophore contributions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst screening : Trifluoroacetic acid (TFA) enhances acylation efficiency but may require neutralization to prevent decomposition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in cyclization steps .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted acyl chloride) and adjust stoichiometry or reaction time .

Q. What computational strategies predict the compound’s target interactions and selectivity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinases), highlighting hydrogen bonds between the pyrazole NH2_2 and catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and ATP levels in kinase assays.
  • Meta-analysis : Pool data from analogs (e.g., 3-(2-ethoxy-5-propylphenyl)-1H-pyrazol-5-amine) to identify structure-activity outliers .
  • Off-target profiling : Use proteome-wide affinity chromatography to detect unintended interactions .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Piperidine substitution : Introduce fluorine at the 3-methyl position to block CYP450 oxidation .
  • Pyrazole ring stabilization : Replace NH2_2 with a methylsulfonyl group to reduce phase I metabolism .
  • Prodrug design : Mask the amine as a tert-butoxycarbonyl (Boc) group for improved bioavailability .

Q. How is crystallographic data used to resolve stereochemical ambiguities in derivatives?

  • SHELXL refinement : Assign absolute configuration using Flack parameters and anomalous dispersion effects .
  • Twinned crystals : Apply Hooft metrics to correct for pseudosymmetry in piperidine-containing derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.